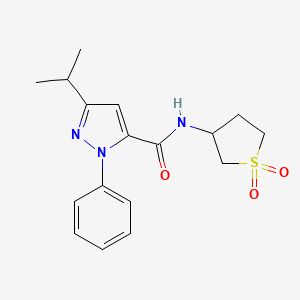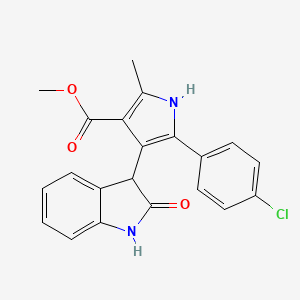
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a carbazole moiety with a tetrazole ring, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
化学反应分析
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, altering the substituents on the benzamide or carbazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry: As a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in biological assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials and chemical products.
作用机制
The mechanism by which N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be compared with other compounds that feature carbazole or tetrazole rings. Similar compounds include:
Carbazole derivatives: Such as 9-ethylcarbazole and 3,6-dibromocarbazole.
Tetrazole derivatives: Such as 5-aminotetrazole and 1-phenyl-1H-tetrazole.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties compared to its individual components.
属性
分子式 |
C23H24N6O2 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C23H24N6O2/c1-13-7-9-17(22(14(13)2)29-12-24-27-28-29)23(30)26-20-6-4-5-16-18-11-15(31-3)8-10-19(18)25-21(16)20/h7-12,20,25H,4-6H2,1-3H3,(H,26,30) |
InChI 键 |
PDXFYVHUGSWHEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC)N5C=NN=N5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B14934231.png)
![4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14934232.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934238.png)
![(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14934243.png)


![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934269.png)
![4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B14934283.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934286.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B14934289.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B14934306.png)
![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14934310.png)
